2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
Description
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2,4-dimethoxyphenylmethyl group and a trifluoromethyl-substituted pyrimidine ring, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C19H22F3N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H22F3N3O3/c1-26-15-4-3-13(16(11-15)27-2)12-25-9-6-14(7-10-25)28-18-23-8-5-17(24-18)19(20,21)22/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3 |
InChI Key |
IPWLIMDMAWRSHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a pyrimidine derivative under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in DMF or THF as the solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of interest for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its ability to interact with molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers or coatings, where its unique chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-methylpyrimidine
- 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-chloropyrimidine
- 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-bromopyrimidine
Uniqueness
Compared to similar compounds, 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable subject of study in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
